1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine
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Overview
Description
1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine is an organic compound with a complex structure that includes a piperazine ring, a pyridine ring, and a dioxaborolane group. This compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the dioxaborolane group: This step often involves a borylation reaction, where a boronic acid or ester is introduced to the pyridine ring.
Formation of the piperazine ring: This can be done through a cyclization reaction involving appropriate amine precursors.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.
Comparison with Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar dioxaborolane group but differs in the heterocyclic ring structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains the dioxaborolane group but has an aniline instead of a piperazine ring.
Uniqueness: 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine is unique due to its combination of a piperazine ring, a pyridine ring, and a dioxaborolane group.
Properties
Molecular Formula |
C16H26BN3O2 |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)14-12-13(6-7-18-14)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
InChI Key |
YWWMGZYHSGOPLK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N3CCN(CC3)C |
Origin of Product |
United States |
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